Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate is a useful research compound. Its molecular formula is C11H9N3O5 and its molecular weight is 263.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate and its derivatives have been noted for their antimicrobial properties. Research demonstrates that certain 1,3,4-oxadiazole derivatives exhibit significant antibacterial and antifungal activities. For example, compounds synthesized from acylhydrazide showed remarkable activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Synthesis for Biological Applications
In the realm of medicinal chemistry, various 1,3,4-oxadiazole derivatives have been synthesized for their biological activities. These compounds have shown potential for applications in anti-inflammatory treatments (Narayana et al., 2005).
Sensor Applications
An interesting application of these derivatives is in the development of dual pH and temperature-responsive sensors. A study on the copolymerization of a specific monomer containing the 1,3,4-oxadiazole moiety led to the creation of a sensor responsive to changes in pH and temperature (Eftekhari‐Sis & Ghahramani, 2015).
Anticancer Properties
These compounds have also been investigated for their potential in cancer therapy. Research has shown that certain 1,3,4-oxadiazole derivatives exhibit cytotoxic properties against various cancer cell lines, suggesting their utility as anticancer agents (Mutchu et al., 2018).
Corrosion Inhibition
In an industrial context, derivatives of 1,3,4-oxadiazoles have been utilized as corrosion inhibitors for mild steel in pickling processes. These compounds effectively prevent corrosion, demonstrating their utility in industrial applications (Dohare et al., 2017).
Properties
IUPAC Name |
ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-2-18-11(15)10-13-12-9(19-10)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHQULBRPFVSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.